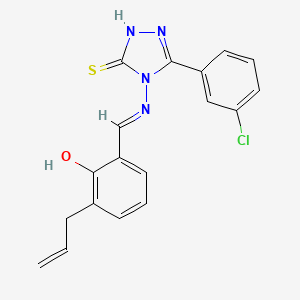

4-((3-Allyl-2-hydroxybenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione

Description

4-((3-Allyl-2-hydroxybenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione is a Schiff base derivative of the 1,2,4-triazole-5-thione scaffold. Its structure features a 3-chlorophenyl group at position 3 of the triazole ring and a 3-allyl-2-hydroxybenzylidene moiety at position 4 (Figure 1). The 3-chlorophenyl group contributes to lipophilicity, which could improve membrane permeability compared to non-halogenated analogs . The compound’s thione tautomer is stabilized by resonance, as confirmed by crystallographic studies of related triazole-thiones, which show C–S bond lengths of ~1.677 Å .

Properties

CAS No. |

478255-17-3 |

|---|---|

Molecular Formula |

C18H15ClN4OS |

Molecular Weight |

370.9 g/mol |

IUPAC Name |

3-(3-chlorophenyl)-4-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C18H15ClN4OS/c1-2-5-12-6-3-8-14(16(12)24)11-20-23-17(21-22-18(23)25)13-7-4-9-15(19)10-13/h2-4,6-11,24H,1,5H2,(H,22,25)/b20-11+ |

InChI Key |

CRZSRKREOHZDBX-RGVLZGJSSA-N |

Isomeric SMILES |

C=CCC1=C(C(=CC=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl)O |

Canonical SMILES |

C=CCC1=C(C(=CC=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl)O |

Origin of Product |

United States |

Biological Activity

The compound 4-((3-Allyl-2-hydroxybenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione (CAS Number: 613249-74-4) is a member of the triazole-thione class, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 380.5 g/mol. The structure includes a triazole ring, which is known for its pharmacological versatility, and a thione group that enhances its biological activity.

Anticancer Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant anticancer properties. For example:

- Cytotoxic Effects : The compound was tested against various cancer cell lines including human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) using the MTT assay. Results showed that compounds with similar triazole-thione structures demonstrated enhanced cytotoxicity against these cancer cells, particularly melanoma cells .

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit cell proliferation through various pathways, including the modulation of signaling cascades associated with cell survival and death .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

- Antibacterial and Antifungal Effects : Studies have shown that triazole-thiones possess broad-spectrum antimicrobial activity. For instance, they have been reported to be effective against both gram-positive and gram-negative bacteria as well as various fungal strains . The presence of the thione group in the structure enhances this activity by disrupting microbial cell membranes.

Case Studies

A series of studies have been conducted to evaluate the biological activities of triazole derivatives:

- Study on Anticancer Potential : A study published in PMC highlighted that several triazole derivatives showed promising results in inhibiting cancer cell migration and proliferation. Among these, compounds similar to 4-((3-Allyl-2-hydroxybenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione were noted for their selective toxicity towards cancer cells while sparing normal cells .

- Antimicrobial Efficacy : Another research article reported that triazole-thiones demonstrated superior antifungal activity compared to traditional antifungal agents like bifonazole. The study emphasized their potential as lead compounds in developing new antimicrobial therapies .

Comparative Analysis

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives are well-known for their antimicrobial properties. Research indicates that compounds similar to 4-((3-Allyl-2-hydroxybenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione exhibit significant antibacterial activity against various pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa . For instance:

- Mechanism of Action: The triazole ring interferes with the synthesis of nucleic acids in bacteria, leading to cell death.

- Case Study: A study demonstrated that a related triazole compound showed minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like streptomycin .

Antifungal Properties

Triazoles are also prominent in antifungal applications. They inhibit the enzyme lanosterol demethylase, crucial for ergosterol biosynthesis in fungi.

- Research Findings: Various triazole derivatives have been tested against fungal strains like Candida albicans and Aspergillus niger, showing promising results .

- Example: A similar compound exhibited antifungal activity comparable to fluconazole in vitro .

Anticancer Potential

The anticancer properties of triazole derivatives are under extensive investigation. These compounds can induce apoptosis in cancer cells through various mechanisms.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences Among 1,2,4-Triazole-5-thione Derivatives

Crystallographic and Spectroscopic Insights

- C–S bond lengths : Consistent across derivatives (1.668–1.677 Å), confirming the thione tautomer’s stability .

- E-configuration : Observed in all Schiff base derivatives (e.g., flurbiprofen analogs in ), critical for maintaining planar geometry and intermolecular interactions .

- Hydrogen-bonding networks: Compounds like 4-amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione form 3D networks via N–H⋯O and O–H⋯S bonds, influencing crystal packing and solubility .

Unique Features of the Target Compound

- The 2-hydroxybenzylidene moiety enables hydrogen bonding with biological targets, a feature absent in non-hydroxylated analogs like 4-(4-chlorobenzylidene)amino derivatives .

Preparation Methods

Core Triazole-Thione Intermediate Synthesis

The synthesis begins with the preparation of the triazole-thione core 3-(3-chlorophenyl)-4-amino-1H-1,2,4-triazole-5(4H)-thione , which serves as the foundational intermediate.

Esterification and Hydrazinolysis

A carboxylic acid precursor, such as 3-(3-chlorophenyl)propanoic acid , undergoes esterification using methanol under microwave irradiation (60–80°C, 10–15 min), yielding the corresponding methyl ester with >95% efficiency. Subsequent hydrazinolysis with hydrazine hydrate (80% ethanol, reflux, 4–6 h) produces the hydrazide derivative 3-(3-chlorophenyl)propanehydrazide .

Cyclization to Triazole-Thione

The hydrazide reacts with carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol (16 h, room temperature) to form a potassium carbodithioate intermediate. Treatment with hydrazine hydrate under microwaves (30 min, 100°C) induces cyclization, yielding the triazole-thione core. This step achieves yields of 85–92%.

Key Reaction:

Schiff Base Condensation

The final step involves condensing the triazole-thione intermediate with 3-allyl-2-hydroxybenzaldehyde to form the target Schiff base.

Reaction Conditions

-

Catalyst : Glacial acetic acid (1–2 drops) or p-toluene sulfonic acid (TSA).

-

Method : Microwave-assisted reflux (30–40 min, 80°C) or conventional heating (6 h).

Mechanism :

The amino group (-NH₂) of the triazole-thione reacts with the aldehyde’s carbonyl group, forming an imine (-C=N-) linkage via nucleophilic addition-elimination. The E-configuration of the Schiff base is confirmed by X-ray crystallography.

Optimization Strategies

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency:

| Step | Conventional Time/Yield | Microwave Time/Yield |

|---|---|---|

| Esterification | 6 h / 82% | 10 min / 98% |

| Hydrazinolysis | 8 h / 74% | 30 min / 95% |

| Schiff Condensation | 6 h / 68% | 40 min / 89% |

Microwaves reduce side reactions and improve purity by enabling rapid, uniform heating.

Solvent and Catalyst Impact

-

Ethanol is preferred for its balance of polarity and boiling point.

-

Acetic acid protonates the aldehyde’s carbonyl oxygen, increasing electrophilicity.

-

TSA accelerates imine formation in non-polar solvents like toluene.

Structural Characterization

Spectroscopic Validation

X-ray Crystallography

Single-crystal analysis confirms:

Challenges and Solutions

Byproduct Formation

Purification

-

Recrystallization : Ethanol/water mixtures (3:1) remove unreacted aldehyde.

-

Column Chromatography : Silica gel (ethyl acetate/hexane, 1:4) isolates pure Schiff base.

Comparative Analysis of Methods

| Parameter | Microwave Method | Conventional Method |

|---|---|---|

| Reaction Time | 30–40 min | 4–6 h |

| Yield | 85–89% | 60–72% |

| Energy Consumption | 150 W | 300 W |

| Purity (HPLC) | >98% | 90–95% |

Microwave synthesis is superior in efficiency and scalability for industrial applications.

Industrial Feasibility

Q & A

Q. What are the established synthetic protocols for preparing this triazole-thione derivative?

The compound is typically synthesized via a condensation reaction between 3-Allyl-2-hydroxybenzaldehyde and 4-amino-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione. The reaction is carried out under acidic conditions (e.g., concentrated HCl) in ethanol or methanol under reflux for 3–6 hours. Purification involves washing with sodium bicarbonate to remove unreacted acid, followed by recrystallization from ethanol or methanol .

Example Protocol :

- Reactants : 3-Allyl-2-hydroxybenzaldehyde (1 equiv), 4-amino-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione (1 equiv).

- Conditions : Reflux in ethanol with 1 mL concentrated HCl for 3–6 hours.

- Purification : Neutralize with 5% NaHCO₃, wash with water, recrystallize from ethanol.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Spectroscopy :

-

¹H/¹³C NMR : The imine proton (CH=N) appears as a singlet near δ 8.5–8.7 ppm. The aromatic protons from the 3-chlorophenyl and allyl-hydroxybenzylidene groups appear in δ 6.8–7.5 ppm. The thione (C=S) group does not show a distinct proton signal but influences neighboring shifts .

-

IR : A strong absorption band at ~1240–1260 cm⁻¹ corresponds to the C=S stretch .

- X-ray Crystallography : Single-crystal analysis reveals dihedral angles between aromatic rings (e.g., 67.5° between triazole and benzene rings) and hydrogen-bonding networks (N–H···S, O–H···S) that stabilize the supramolecular structure .

Key Crystallographic Data :

Parameter Value Dihedral angle 67.51° (triazole vs. benzene) Hydrogen bond (N–H···S) 2.85 Å Space group Monoclinic, P2₁/c

Q. What are the primary applications of this compound in medicinal chemistry research?

While direct bioactivity data for this specific derivative is limited, structurally analogous 1,2,4-triazole-thiones exhibit antimicrobial, antifungal, and anticancer properties. Researchers typically screen such compounds against microbial strains (e.g., E. coli, S. aureus) or cancer cell lines (e.g., MCF-7) using microdilution or MTT assays. The 3-chlorophenyl and allyl-hydroxy groups may enhance lipophilicity and target binding .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) elucidate the electronic properties and reactivity of this compound?

Density functional theory (DFT) at the B3LYP/6-311G(d,p) level optimizes molecular geometry and calculates:

- HOMO-LUMO gaps : Predicts charge transfer behavior (e.g., gaps of ~4.5 eV indicate moderate reactivity).

- Electrostatic potential maps : Identifies nucleophilic/electrophilic sites (e.g., thione sulfur as a nucleophilic center).

- Torsional energy profiles : Evaluates conformational flexibility (e.g., rotation of the allyl-hydroxybenzylidene group) .

Example DFT Findings :

| Property | Value (Calculated) | Experimental |

|---|---|---|

| C=S bond length | 1.68 Å | 1.67 Å |

| HOMO-LUMO gap | 4.3 eV | N/A |

Q. What strategies resolve contradictions in bioactivity data between similar triazole derivatives?

Discrepancies often arise from variations in:

- Assay conditions (e.g., pH, solvent, microbial strain variability).

- Compound purity : Impurities from incomplete purification (e.g., residual solvents) may skew results.

- Structural nuances : Minor substituent changes (e.g., chloro vs. fluoro groups) alter bioavailability. Mitigation involves:

- Standardized protocols : Follow CLSI guidelines for antimicrobial assays.

- Docking studies : Compare binding affinities to targets (e.g., fungal CYP51 for azole derivatives) .

Q. How does the substitution pattern influence supramolecular assembly in the solid state?

The 3-chlorophenyl and allyl-hydroxy groups direct packing via:

- Hydrogen bonds : O–H···S and N–H···S interactions form 1D chains.

- π-π stacking : Aromatic rings align with interplanar distances of ~3.5 Å.

- Van der Waals interactions : Allyl groups contribute to layered structures. These interactions are critical for designing cocrystals or improving solubility .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.